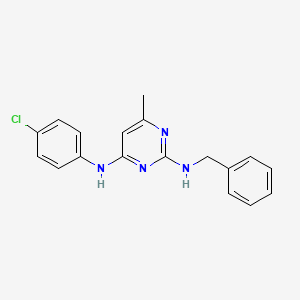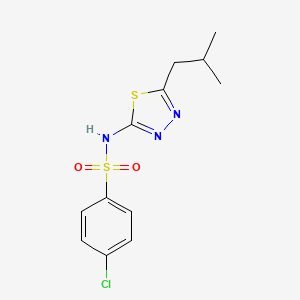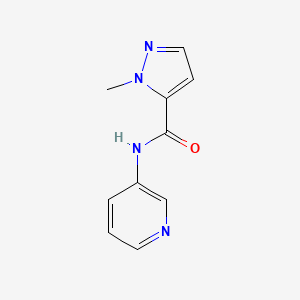![molecular formula C28H28N6O B5516612 6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction The chemical compound "6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine" belongs to a class of compounds with potential biochemical and pharmacological properties. While direct studies on this specific compound are limited, its structural relatives and components, such as pyrazolopyridine, pyrazolopyrimidine, and piperazine derivatives, have been widely studied for their potential biological activities, including antimicrobial, antifungal, and antiproliferative effects.
Synthesis Analysis The synthesis of compounds similar to "this compound" involves multi-step chemical reactions starting from basic heterocyclic frameworks. For example, synthesis processes may include reactions starting from hydrazino triazine derivatives, leading to various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives through reactions with different reagents like bis(methylthio)methylene]malononitrile, thiourea, and benzoyl chloride, as reported by Ali (2009) (Ali, 2009).
Molecular Structure Analysis The molecular structure of similar compounds has been determined through elemental analysis and spectral studies, including X-ray crystallography and spectroscopic methods. For instance, Georges et al. (1989) provided insights into the crystal structures and electronic properties of anticonvulsant drugs, which can be applied to understanding the structural characteristics of related compounds (Georges et al., 1989).
Applications De Recherche Scientifique
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives, including compounds with similar structures to 6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine, have been extensively studied for their therapeutic potentials. These compounds have found applications across a range of therapeutic areas due to their diverse pharmacological properties. For example, piperazine cores are integral to many drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016). The structural versatility of piperazine allows for the development of molecules with significant impacts on pharmacokinetics and pharmacodynamics, highlighting its importance in drug discovery and development.
Anti-Mycobacterial Activity
Research on piperazine analogues has shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings underscore the potential of piperazine-based compounds in addressing the growing concern of antibiotic resistance. The structure-activity relationship (SAR) analyses of these compounds provide insights into designing more effective anti-mycobacterial agents (P. Girase et al., 2020).
Neuropharmacological Applications
Piperazine derivatives also exhibit a range of neuropharmacological applications. Compounds with piperazine cores have been associated with dopaminergic activity, suggesting their utility in treating neuropsychiatric disorders. This is particularly relevant in the context of designing drugs with targeted dopamine receptor activity, which can be crucial for therapies against schizophrenia, Parkinson's disease, and other neurological conditions (D. Sikazwe et al., 2009).
Propriétés
IUPAC Name |
1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O/c1-21-9-8-14-24(29-21)30-25-15-16-26(32-31-25)33-17-19-34(20-18-33)28(35)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-16,27H,17-20H2,1H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRRNWYIBUABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)
![N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
